![molecular formula C20H22O B1581270 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene CAS No. 85583-83-1](/img/structure/B1581270.png)

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene

Overview

Description

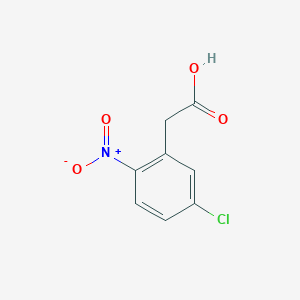

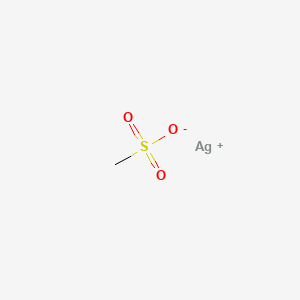

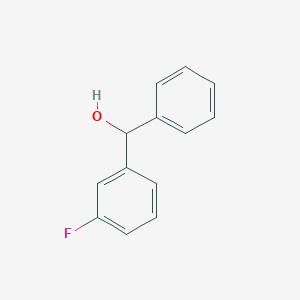

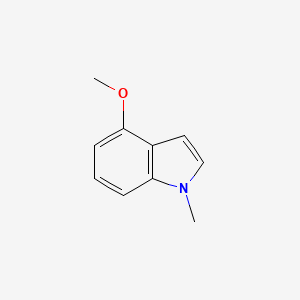

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a chemical compound with the molecular formula C20H22O . It is also known by other names such as 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzol in German, 1-Butyl-4-[2-(4-éthoxyphényl)éthynyl]benzène in French .

Molecular Structure Analysis

The molecular structure of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene consists of a benzene ring substituted with a butyl group and an ethoxyphenyl ethynyl group . The average mass of the molecule is 278.388 Da and the monoisotopic mass is 278.167053 Da .Physical And Chemical Properties Analysis

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a solid at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of novel compounds by reacting bromopropynes with hydroxybenzaldehydes has been detailed, showcasing the structural diversity achievable through such methods. These compounds were characterized by NMR, FTIR, and X-ray diffraction analysis, highlighting their unique conformations and structural properties (Wang Yong-jian, 2010).

- Studies on the delocalization of free electron density through phenylene-ethynylene structures observed significant changes in the vibrational frequencies of radicals, attributed to the delocalization over the π-system, demonstrating the compound's potential in electronic applications (D. Polyansky et al., 2005).

Material Science and Molecular Electronics

- Research into phase transfer Pd(0) catalyzed polymerization reactions has shown that related compounds display mesomorphic behavior, suggesting their utility in creating materials with specific electronic and optical properties (C. Pugh & V. Percec, 1990).

- The development of synthetic protocols for molecular electronics has leveraged simple aryl bromides as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing the utility of these compounds in constructing molecular wires (N. Stuhr-Hansen et al., 2005).

Optical and Electronic Properties

- The synthesis and investigation of tetraphenylethene-containing diynes highlighted their aggregation-induced emission, a phenomenon critical for developing novel fluorescent materials and sensors. These compounds demonstrate high thermal stability and fluorescence quantum yields, making them promising candidates for explosive detection and optical limiting applications (Rongrong Hu et al., 2012).

Advanced Functional Materials

- A study on multicolored electrochromism of a polymer derivative revealed its capability to exhibit multiple colors upon electrochemical manipulation, indicating its potential in creating advanced electrochromic devices (H. Ko et al., 2005).

Safety And Hazards

properties

IUPAC Name |

1-butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O/c1-3-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21-4-2/h7-10,13-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULERJJLPGXLNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346187 | |

| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |

CAS RN |

85583-83-1 | |

| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)